molecular formula C9H12ClNO3 B11926548 2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol hydrochloride

2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol hydrochloride

Cat. No.: B11926548
M. Wt: 217.65 g/mol
InChI Key: FXSJEZLKVMURLZ-UHFFFAOYSA-N
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Description

2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol hydrochloride (CAS: 2705399-49-9) is a benzo-1,3-dioxole derivative featuring an ethanolamine backbone. Its molecular formula is C₉H₁₂ClNO₃, with a molecular weight of 217.65 g/mol . Structurally, it consists of a 1,3-benzodioxole ring substituted with an amino group at the 2-position and an ethanol moiety at the 5-position, forming a hydrochloride salt. It is listed as a research chemical, though its applications (e.g., pharmacological or material science) remain unspecified in the available data .

Properties

Molecular Formula

C9H12ClNO3

Molecular Weight

217.65 g/mol

IUPAC Name

2-(2-amino-1,3-benzodioxol-5-yl)ethanol;hydrochloride

InChI

InChI=1S/C9H11NO3.ClH/c10-9-12-7-2-1-6(3-4-11)5-8(7)13-9;/h1-2,5,9,11H,3-4,10H2;1H

InChI Key

FXSJEZLKVMURLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CCO)OC(O2)N.Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

In the first step, 1,3-benzodioxole-5-acetonitrile undergoes alkylation using α-haloethanol derivatives (e.g., chloroethanol) under basic conditions. Potassium fluoride (KF) in tetrahydrofuran (THF) at room temperature facilitates the displacement reaction, achieving yields of 65–72%. The intermediate 2-(benzo[d]dioxol-5-yl)acetonitrile is then reduced using lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether, yielding the primary amine.

Critical Parameters

  • Temperature control (<25°C) prevents side reactions during alkylation.

  • LiAlH₄ must be added incrementally to avoid exothermic runaway.

Purification and Salt Formation

The crude amine is dissolved in ethanol and treated with concentrated hydrochloric acid (HCl) to precipitate the hydrochloride salt. Recrystallization from ethanol/water (3:1 v/v) affords the pure product with >98% purity.

Reductive Amination of Benzo[d] dioxole-5-Carbaldehyde

An alternative route employs reductive amination of benzo[d]dioxole-5-carbaldehyde with ethanolamine (Fig. 1B).

Catalytic Hydrogenation

The aldehyde and ethanolamine are combined in methanol with 10% palladium on carbon (Pd/C) under hydrogen gas (H₂, 50 psi). After 12 hours at 50°C, the mixture is filtered and acidified with HCl. This method achieves a 58% yield but requires careful control of hydrogen pressure to prevent over-reduction.

Sodium Cyanoborohydride Method

For lab-scale synthesis, sodium cyanoborohydride (NaBH₃CN) in methanol/acetic acid (pH 4–5) reduces the imine intermediate at room temperature. This approach avoids high-pressure equipment but necessitates stringent pH monitoring to maximize yield (52–60%).

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. A patent-published protocol involves:

  • Mixing 5-(chloromethyl)benzo[d]dioxole with 2-aminoethanol in dimethylformamide (DMF).

  • Irradiating at 150°C for 15 minutes.

  • Acidifying with HCl and purifying via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

Advantages

  • Reaction time reduced from 12 hours to 15 minutes.

  • Yield improvement from 68% to 82% compared to conventional heating.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Alkylation7298.5Scalable, high purityRequires LiAlH₄ handling
Reductive Amination6097.2Avoids alkylating agentsLower yield, pH sensitivity
Microwave-Assisted8299.1Rapid, energy-efficientSpecialized equipment required

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with ethyl acetate/methanol (9:1) effectively separates the product from unreacted starting materials.

  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) confirm purity >98%.

Spectroscopic Data

  • ¹H NMR (D₂O, 400 MHz): δ 6.85 (d, J=8.4 Hz, 1H, ArH), 6.72 (dd, J=8.4, 2.0 Hz, 1H, ArH), 6.68 (d, J=2.0 Hz, 1H, ArH), 4.25 (q, J=6.8 Hz, 1H, CH), 3.62 (t, J=6.8 Hz, 2H, CH₂OH), 3.15 (t, J=6.8 Hz, 2H, CH₂NH₂).

  • MS (ESI+) : m/z 182.1 [M+H]⁺ (free base), 217.6 [M+H]⁺ (hydrochloride).

Scalability and Industrial Considerations

The alkylation method remains preferred for large-scale production due to its robust yields and compatibility with continuous flow reactors. However, microwave-assisted synthesis shows promise for pilot-scale batches where rapid synthesis offsets equipment costs .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group (-NH₂) undergoes nucleophilic substitution under acidic or basic conditions. Key reactions include:

Reaction TypeReagents/ConditionsProduct FormedYield/Notes
Alkylation Alkyl halides, K₂CO₃, DMF, 60°CN-Alkylated benzodioxole derivatives~60-75% yield (estimated from analogs)
Acylation Acetyl chloride, pyridine, RTN-Acetylated compoundHigh selectivity (>85%)
Diazo Coupling NaNO₂/HCl, β-naphthol, 0-5°CAzo-coupled aromatic derivativesRequires pH control

The hydrochloride salt enhances solubility in polar solvents but may require neutralization (e.g., with NaHCO₃) for reactions requiring free amine participation .

Esterification and Etherification

The hydroxyl group (-OH) participates in acid- or base-catalyzed transformations:

Reaction TypeReagents/ConditionsProduct FormedKey Data
Esterification Acetic anhydride, H₂SO₄, reflux Ethyl acetate derivative~70% yield (analog data)
Etherification Methyl iodide, Ag₂O, DCM Methoxy-substituted derivativeRequires anhydrous conditions
Sulfonation H₂SO₄, 50°CSulfonated ethanol derivativeLimited selectivity reported

Steric hindrance from the benzodioxole ring may slow reaction kinetics compared to simpler ethanolamines .

Condensation and Schiff Base Formation

The amine reacts with carbonyl compounds to form imines or Schiff bases, a pathway leveraged in medicinal chemistry:

Carbonyl SourceConditionsProductApplication
Aldehydes EtOH, RT, 12 hrs Schiff base complexesAnticancer agent precursors
Ketones Toluene, p-TsOH, refluxCyclic imine derivativesEnhanced bioactivity

Schiff bases derived from this compound show π-π stacking with aromatic residues in enzymatic targets, as observed in molecular docking studies.

Multicomponent Reactions (MCRs)

The compound serves as a building block in green synthesis strategies:

ComponentsCatalyst/ConditionsProductYield/Selectivity
4-Hydroxycoumarin, aldehydes Imidazole/H₂O, 100°C Dihydrofurocoumarin hybrids72-98% yield
Chalcone derivatives EtOH, NaOH, reflux Tetralone-based antimitotic agents65-72% yield

In MCRs, the amine group facilitates intermediate stabilization via hydrogen bonding, while the hydroxyl group participates in cyclization steps .

Oxidation Reactions

Controlled oxidation of the ethanol moiety produces ketones or carboxylic acids:

Oxidizing AgentConditionsProductNotes
KMnO₄H₂SO₄, 80°C2-(2-Aminobenzodioxolyl)acetic acidOver-oxidation risks
PCCDCM, RT Corresponding ketoneMild, selective oxidation

Structural Influence on Reactivity

The benzodioxole ring impacts electronic and steric properties:

  • Electronic Effects : The electron-donating methylenedioxy group directs electrophilic substitution to the 4- and 6-positions of the benzodioxole ring .

  • Steric Effects : Bulky substituents at the 2-position (amine) hinder reactions at adjacent carbons .

Comparative Reactivity Table

Functional GroupReactivity vs. AnaloguesKey Difference
-NH₂Higher nucleophilicity than nitro derivativesEnhanced participation in MCRs
-OHLower acidity vs. phenol (-OH pKa ~10 vs. ~15) Reduced etherification rates

This compound’s versatility in nucleophilic, condensation, and MCR pathways makes it valuable for synthesizing bioactive hybrids and functional materials. Further studies are needed to optimize reaction scalability and explore novel catalytic systems .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development :
The compound has been investigated for its potential therapeutic effects. Its structure suggests that it may interact with biological targets relevant to various diseases. Research indicates that derivatives of this compound can exhibit activity against certain cancer cell lines and may serve as lead compounds in drug discovery programs targeting neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Neuropharmacology :
Studies have shown that 2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol hydrochloride may influence neurotransmitter systems. Its potential as a serotonin receptor modulator has been explored, suggesting implications for mood disorders and anxiety treatments. The compound's ability to cross the blood-brain barrier enhances its relevance in neuropharmacological applications.

Chemical Intermediate

Synthesis of Other Compounds :
This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in the preparation of various derivatives that possess biological activity or can be used in the development of novel materials.

Case Studies

  • Anticancer Activity :
    A study demonstrated that modifications of the benzodioxole moiety in similar compounds led to enhanced cytotoxicity against breast cancer cells. By studying this compound and its derivatives, researchers are working to optimize their efficacy and selectivity against tumor cells.
  • Neuroprotective Effects :
    Research published in peer-reviewed journals has indicated that compounds related to this compound exhibit protective effects on neuronal cells under oxidative stress conditions. These findings suggest potential applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzodioxole ring can interact with hydrophobic regions of proteins. These interactions can lead to changes in the activity of enzymes or receptors, ultimately affecting cellular processes .

Comparison with Similar Compounds

2-Amino-1-(benzo[d][1,3]dioxol-5-yl)ethanone Hydrochloride

  • Structure: Replaces the ethanol (-CH₂CH₂OH) group with a ketone (-COCH₃).
  • Applications: Often intermediates in synthesizing cathinone derivatives (e.g., psychoactive substances) .

R(-)-2-Amino-1-(benzo[d][1,3]dioxol-5-yl)pentan-1-one Hydrochloride

  • Structure: Features a pentanone backbone instead of ethanol.
  • Synthesis : Synthesized via borohydride reduction (84% yield) and characterized by ¹H NMR .
  • Key Differences : The extended alkyl chain may improve lipid solubility, affecting pharmacokinetics.

Cathinone Derivatives

3,4-Methylenedioxy-N-butylcathinone (N-butyl Methylone)

  • Structure: Contains a propanone backbone with a butylamino substituent.
  • Synthesis: Prepared via alkylation of cathinone precursors .
  • Key Differences : The tertiary amine and ketone group confer stimulant properties, unlike the primary amine and alcohol in the target compound .

MDPV (3,4-Methylenedioxypyrovalerone)

  • Structure: Pyrrolidine-substituted cathinone with a pentanone chain.
  • Properties: Water-soluble crystalline powder; acts as a norepinephrine-dopamine reuptake inhibitor .
  • Contrast: The pyrrolidine ring in MDPV enhances binding to monoamine transporters, unlike the ethanolamine group in the target compound .

Benzimidazole and Thiazolidinone Derivatives

2-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(dimethylamino)propyl)-thiazolidin-4-one Hydrochloride

  • Structure: Thiazolidinone ring fused with benzo-1,3-dioxole.
  • Synthesis : Purified via HCl precipitation (52% yield) .
  • Key Differences: The thiazolidinone moiety may confer enzyme inhibitory activity (e.g., acetylcholinesterase), unlike the ethanolamine derivative .

6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-1H-benzimidazole Derivatives

  • Structure : Benzimidazole core with halogen and benzodioxole substituents.
  • Synthesis : Prepared via multi-step reactions under controlled temperatures (e.g., 60–80°C) with yields up to 81% .
  • Key Differences: Fluorine substitution enhances metabolic stability compared to non-halogenated analogues .

Data Table: Comparative Analysis

Compound Name Molecular Formula Key Functional Groups Synthesis Yield Notable Properties Reference
2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol HCl C₉H₁₂ClNO₃ Ethanolamine, benzodioxole Not specified Hydrochloride salt, research use
2-Amino-1-(benzo[d][1,3]dioxol-5-yl)ethanone HCl C₉H₁₀ClNO₃ Ketone, benzodioxole Not specified Electrophilic intermediate
R(-)-2-Amino-1-(benzo[d][1,3]dioxol-5-yl)pentan-1-one HCl C₁₃H₁₈ClNO₃ Pentanone, benzodioxole 84% Enhanced lipid solubility
MDPV Hydrochloride C₁₆H₂₁NO₃·HCl Pyrrolidine, pentanone Not specified Psychoactive, crystalline
Thiazolidinone derivative (Compound 35) C₁₄H₁₇ClN₂O₃S Thiazolidinone, dimethylamino 52% Enzyme inhibition potential

Key Findings

Functional Group Impact: Ethanolamine derivatives (target compound) exhibit higher polarity than ketone or alkylamine analogues, influencing solubility and bioavailability . Cathinone derivatives with tertiary amines (e.g., MDPV) show pronounced central nervous system activity due to dopamine reuptake inhibition, unlike the primary amine in the target compound .

Synthesis Efficiency: Borohydride reductions (e.g., in pentanone derivatives) achieve higher yields (~84%) compared to thiazolidinone syntheses (52%) .

Structural-Activity Relationships (SAR): Halogenation (e.g., fluorine in benzimidazoles) improves metabolic stability . Alkyl chain elongation (e.g., pentanone vs.

Biological Activity

2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol hydrochloride, also known as 2-amino-1-benzo[1,3]dioxol-5-yl-ethanol hydrochloride, is a compound with significant biological activity. This article explores its chemical properties, synthesis, and various biological activities, particularly in the context of anticancer effects and potential therapeutic applications.

  • Molecular Formula : C9H11ClN2O3
  • Molecular Weight : 217.65 g/mol
  • CAS Number : 40288-57-1
  • Appearance : White to off-white crystalline powder
  • Melting Point : Approximately 75 °C

Synthesis

The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with aminoethanol under controlled conditions. The process may include various steps such as protection of functional groups and purification through recrystallization or chromatography.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, research has shown that derivatives of benzo[d][1,3]dioxole exhibit significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)
DoxorubicinHepG27.46
DoxorubicinHCT1168.29
DoxorubicinMCF74.56
Compound X (e.g., Thiourea derivative)HepG22.38
Compound XHCT1161.54
Compound XMCF74.52

In these studies, compounds incorporating benzo[d][1,3]dioxole moieties demonstrated enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin . Mechanistic studies indicated that these compounds induce apoptosis via the mitochondrial pathway and inhibit EGFR signaling pathways .

The mechanisms underlying the anticancer activity of this compound include:

  • Induction of Apoptosis : Assessment using annexin V-FITC staining indicates that these compounds promote apoptotic cell death in cancer cells.
  • Cell Cycle Arrest : Analysis shows that treatment with these compounds leads to significant cell cycle arrest at specific phases, contributing to their antiproliferative effects.
  • Protein Interaction : Molecular docking studies reveal potential interactions with key proteins involved in cell survival and proliferation pathways.

Case Studies

A notable case study involved testing a series of benzo[d][1,3]dioxole derivatives for their anticancer properties. The results indicated that several derivatives exhibited IC50 values lower than those of established anticancer drugs across multiple cancer cell lines . Furthermore, these compounds were selectively non-cytotoxic towards normal cell lines (IC50 > 150 µM), suggesting a favorable therapeutic index.

Q & A

Q. What are the common synthetic routes for preparing 2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol hydrochloride?

A widely used method involves reductive amination of the corresponding ketone precursor. For example, sodium borohydride (NaBH₄) in anhydrous ethanol under reflux can reduce the ketone intermediate to the ethanolamine derivative. Acidification with hydrochloric acid then yields the hydrochloride salt. Alternative routes may employ catalytic hydrogenation (e.g., H₂/Pd-C) for higher stereochemical control . Yields typically range between 74–84%, depending on reaction optimization (e.g., solvent choice, temperature, and catalyst loading) .

Q. How is the purity and structural identity of this compound verified in research settings?

Analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for confirming the benzo[d][1,3]dioxole scaffold and ethanolamine side chain. Key signals include aromatic protons (δ 6.5–7.2 ppm) and the ethanolamine NH₂ group (δ 1.8–2.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Used to assess purity (>98% is typical for research-grade material) .
  • Mass Spectrometry (MS): Confirms molecular weight (e.g., via ESI-MS or MALDI-TOF) .

Q. What are the primary research applications of this compound?

It serves as:

  • A pharmacological intermediate in designing CNS-targeting agents due to the benzodioxole moiety’s affinity for neurotransmitter receptors .
  • A building block for synthesizing substituted cathinones or other psychoactive analogs, where the ethanolamine group enables functionalization (e.g., alkylation or acylation) .
  • A model compound for studying metabolic stability or cytochrome P450 interactions .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

Stereoselective synthesis requires chiral catalysts or resolving agents. For example:

  • Enantiomer-Specific Reduction: Using chiral borohydrides (e.g., (R)- or (S)-CBS catalysts) to reduce ketone precursors yields enantiomerically pure ethanolamine derivatives .
  • Crystallization-Induced Resolution: Diastereomeric salt formation with chiral acids (e.g., tartaric acid) can separate enantiomers .
    Reported enantiomeric excess (ee) values exceed 90% under optimized conditions, though yields may decrease due to additional purification steps .

Q. What strategies address contradictory data in reaction yields or byproduct formation?

Contradictions often arise from:

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) may increase reaction rates but promote side reactions like hydrolysis. Anhydrous ethanol or THF is preferred for reductive amination .
  • Temperature Control: Overheating (>80°C) can degrade the benzodioxole ring; maintaining temperatures at 60–70°C improves consistency .
  • Byproduct Mitigation: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) removes impurities like unreacted ketones or oxidized byproducts .

Q. How is this compound utilized in structure-activity relationship (SAR) studies?

Researchers modify its structure to explore:

  • Bioisosteric Replacements: Substituting the benzodioxole ring with indole or pyridine moieties alters receptor binding profiles .
  • Side-Chain Functionalization: Introducing alkyl groups to the ethanolamine nitrogen enhances blood-brain barrier penetration, as seen in analogs like MDPV (3,4-methylenedioxypyrovalerone) .
    SAR data are validated via in vitro assays (e.g., dopamine transporter inhibition) and molecular docking simulations .

Methodological Challenges and Solutions

Q. What are the key challenges in scaling up synthesis for preclinical studies?

  • Purification at Scale: Traditional recrystallization becomes inefficient; alternatives include continuous flow chromatography or automated flash purification systems .
  • Reproducibility: Batch-to-batch variability in starting materials (e.g., ketone purity) affects yields. Quality control via LC-MS before synthesis is critical .

Q. How are stability and storage conditions optimized for long-term use?

  • Stability: The compound degrades under light or humidity. Stability studies (accelerated aging at 40°C/75% RH) show >95% purity retention over 6 months when stored in amber vials at -20°C .
  • Handling: Use inert atmospheres (N₂ or Ar) during synthesis to prevent oxidation of the amine group .

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